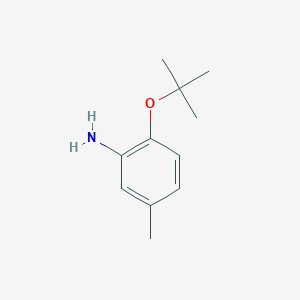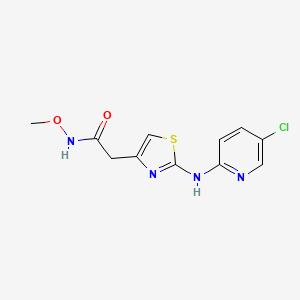
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, a sulfonyl group, a nitro group, and a trifluoromethoxyphenyl group. These groups are known to impart various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the aromatic rings in the bromophenyl and trifluoromethoxyphenyl groups would contribute to the compound’s overall stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromophenyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the trifluoromethoxy group could influence its polarity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
Research in organic synthesis explores the preparation of complex molecules through innovative chemical reactions. For instance, the synthesis of six- to nine-membered ring oximinoorthodithiolactones demonstrates the cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, leading to cyclic orthothioesters with varying ring sizes. This showcases the chemical reactivity and potential for generating structurally complex molecules from simpler precursors (Coustard, 2001).
Polymer Chemistry
Polymer chemistry focuses on creating novel polymers with unique properties. For example, aromatic poly(sulfone sulfide amide imide)s have been developed as new types of soluble thermally stable polymers. These polymers exhibit exceptional physical properties, including thermal stability and solubility, which are crucial for high-performance materials applications (Mehdipour-Ataei & Hatami, 2007).
Molecular Electronics
In the realm of molecular electronics, the design and synthesis of molecules with specific electronic properties are paramount. A study on a molecule containing a nitroamine redox center demonstrated negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This highlights the potential of molecular structures in developing electronic devices with high switching ratios, paving the way for future electronics at the molecular level (Chen, Reed, Rawlett, & Tour, 1999).
Fluorescent Molecular Probes
The development of fluorescent molecular probes is crucial for biological and chemical sensing. Compounds with solvatochromic properties, such as certain diphenyloxazoles, have been synthesized to serve as fluorescent molecular probes. These probes exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes due to their sensitivity to environmental changes (Diwu et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O5S/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEREVLFAMYVCC-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2859998.png)
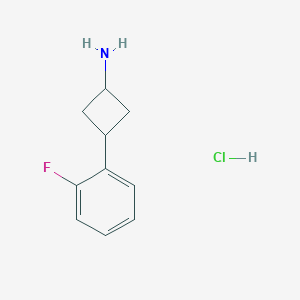
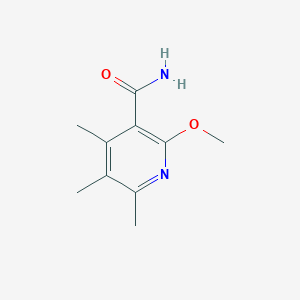
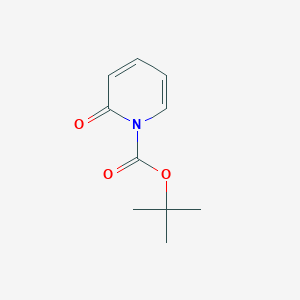
![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2860004.png)

![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2860007.png)
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2860008.png)

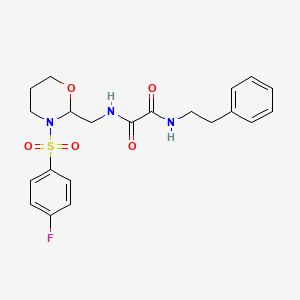
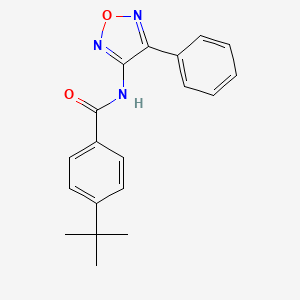
![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2860016.png)
